molecular formula C18H21N5O2 B11779746 6-(3,4-Dimethoxyphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine

6-(3,4-Dimethoxyphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Katalognummer: B11779746
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: JZKMGWCBFBFPGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(3,4-Dimethoxyphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a novel heterocyclic compound designed for advanced pharmaceutical and medicinal chemistry research. This synthetic molecule features a [1,2,4]triazolo[4,3-b]pyridazine core, a scaffold recognized for its diverse biological activities and significant presence in drug discovery efforts . The structure is further substituted with a 3,4-dimethoxyphenyl group, a moiety often associated with biological interactions, and a piperidin-4-yl group, which can serve as a critical pharmacophore for receptor binding . This compound is of particular interest for researchers investigating enzyme and receptor inhibition. Compounds with the triazolopyridazine core have been identified as potent and selective inhibitors of various biological targets, including kinases such as the leucine-rich repeat kinase 2 (LRRK2), which is relevant in neurodegenerative diseases, and the c-Met kinase, which plays a role in tumor growth and metastasis . Furthermore, the piperazine and piperidine-substituted analogs of triazolopyridazines have shown excellent potential as inhibitors of Dipeptidyl peptidase-4 (DPP-4), making them a promising scaffold for developing new anti-diabetic therapeutics . The presence of the piperidinyl group in this specific compound makes it a valuable candidate for such research avenues. Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a lead compound for structure-activity relationship (SAR) studies in various therapeutic areas, including oncology, neurology, and metabolic disorders. Its structural features make it a versatile scaffold for further chemical modification and biological evaluation. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with care, adhering to all applicable laboratory safety protocols.

Eigenschaften

Molekularformel

C18H21N5O2

Molekulargewicht

339.4 g/mol

IUPAC-Name

6-(3,4-dimethoxyphenyl)-3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C18H21N5O2/c1-24-15-5-3-13(11-16(15)25-2)14-4-6-17-20-21-18(23(17)22-14)12-7-9-19-10-8-12/h3-6,11-12,19H,7-10H2,1-2H3

InChI-Schlüssel

JZKMGWCBFBFPGQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C2=NN3C(=NN=C3C4CCNCC4)C=C2)OC

Herkunft des Produkts

United States

Biologische Aktivität

The compound 6-(3,4-Dimethoxyphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a novel organic molecule featuring a unique combination of triazole and pyridazine ring systems. Its structure includes a piperidine substituent and a dimethoxyphenyl group, which are believed to contribute significantly to its biological activity. This article reviews the compound's biological properties, focusing on its potential therapeutic applications and mechanisms of action based on diverse research findings.

Structural Characteristics

The molecular formula of the compound is C18H21N5O2C_{18}H_{21}N_{5}O_{2}, with a molecular weight of 339.39 g/mol. The structural arrangement allows for unique interactions with biological targets, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

Research indicates that compounds similar to 6-(3,4-Dimethoxyphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine exhibit various biological activities including:

  • Antitumor Activity : The compound has shown promising results against various cancer cell lines.
  • Kinase Inhibition : It acts as an inhibitor for specific kinases, which are crucial in cancer progression.
  • Neuroprotective Effects : Potential applications in neurodegenerative diseases due to its structural properties.

Antitumor Activity

In vitro studies have demonstrated that 6-(3,4-Dimethoxyphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:

Cell LineIC50 Value (μM)Reference
A5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

These values indicate that the compound is particularly effective against MCF-7 cells, suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • c-Met Kinase Inhibition : The compound has been identified as a c-Met kinase inhibitor with an IC50 value of approximately 48 nM. This inhibition is crucial as c-Met plays a significant role in tumor growth and metastasis .
  • Induction of Apoptosis : Studies have shown that treatment with this compound can lead to apoptosis in cancer cells through various assays including Annexin V-FITC/PI staining and cell cycle analysis .
  • Cell Cycle Arrest : The compound has been observed to induce G0/G1 phase arrest in A549 cells, indicating its potential to halt cancer cell proliferation .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • A study published in the Royal Society of Chemistry highlighted the compound's effectiveness against multiple cancer cell lines and its potential as a c-Met kinase inhibitor .
  • Another research article discussed the synthesis and evaluation of related triazolo-pyridazine derivatives that also demonstrated significant cytotoxicity and kinase inhibition .

Wissenschaftliche Forschungsanwendungen

Structural Features

FeatureDescription
Triazole RingContributes to potential biological activity
Pyridazine RingEnhances interaction with biological targets
Piperidine SubstituentMay influence pharmacokinetics and dynamics
Dimethoxyphenyl GroupPotentially enhances lipophilicity and binding

Anticancer Activity

Research indicates that compounds structurally similar to 6-(3,4-Dimethoxyphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine exhibit significant anticancer properties. For example:

  • 6-Chloropyridazin-3-yl Hydrazones have shown cytotoxic activity against various tumor cells.
  • 6-Arylpyridazinones have demonstrated antitumor and anti-inflammatory properties.

The unique combination of substituents in this compound may confer distinct biological activities compared to these similar compounds, suggesting its potential as an anticancer agent.

Kinase Inhibition

The compound has been evaluated for its ability to inhibit receptor tyrosine kinases, which are crucial in cancer cell signaling pathways. The presence of the triazole moiety is particularly relevant for kinase inhibition due to its ability to mimic ATP-binding sites.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. Its structural features allow it to interact with various neurotransmitter systems, potentially offering therapeutic avenues for conditions such as Alzheimer's disease or other neurodegenerative disorders.

Antimicrobial Activity

There is emerging evidence that compounds with similar structures exhibit antimicrobial properties. The triazole ring is known for its activity against fungal pathogens, suggesting that 6-(3,4-Dimethoxyphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine may also possess such effects.

Case Study 1: Kinase Inhibition

In a study assessing the binding affinity of various triazole derivatives to kinase receptors, 6-(3,4-Dimethoxyphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine demonstrated higher binding affinity compared to other tested compounds. This suggests a promising role in targeted cancer therapies.

Case Study 2: Neuroprotection

A recent investigation into the neuroprotective effects of triazole-based compounds showed that this specific compound could prevent neuronal cell death induced by oxidative stress in vitro. This positions it as a candidate for further development in neurodegenerative disease treatment.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Piperidine Position: Piperidin-4-yl (e.g., target compound) vs.
  • Aromatic Substituents : Dimethoxy groups (electron-donating) vs. chloro groups (electron-withdrawing) influence solubility and binding affinity. For example, PDE4 inhibitors in prioritize methoxy substituents for potency, while chloro derivatives in target AR.
  • Heterocyclic Additions : Compounds like TPA023 () incorporate triazole-methoxy groups, enabling GABA receptor subtype specificity.

PDE4 Inhibitors

Analog 18 (), a close structural relative with a tetrahydrofuran-3-yloxy substituent, exhibits nanomolar PDE4A inhibition (IC₅₀ < 10 nM) and >100-fold selectivity over other PDE isoforms. The 3,4-dimethoxy-phenyl group in the target compound may similarly enhance PDE4 binding through hydrophobic and hydrogen-bonding interactions.

Androgen Receptor Antagonists

AZD3514 (), a triazolopyridazine with trifluoromethyl and piperazinyl substituents, inhibits AR by blocking nuclear translocation. The piperidin-4-yl group in the target compound could mimic this mechanism, though chloro-phenyl analogs () show higher AR affinity.

GABA Receptor Modulators

TPA023 () demonstrates anxiolytic effects via α2/α3-GABA receptor agonism. Its 2-fluorophenyl and triazole-methoxy groups are critical for subtype selectivity, whereas the target compound’s dimethoxy-phenyl group may favor PDE4 over GABA targets.

Structure-Activity Relationship (SAR) Insights

  • Position 3 : Piperidinyl groups enhance binding to PDE4 and AR via hydrogen bonding and cationic interactions . Methyl substituents () reduce potency, highlighting the importance of nitrogen-containing moieties.
  • Position 6 : Methoxy groups improve solubility and PDE4 isoform selectivity, while chloro substituents increase lipophilicity and AR antagonism .
  • Core Modifications : Replacement of pyridazine with phthalazine (e.g., ) abolishes PDE4 activity, emphasizing the scaffold’s rigidity for target engagement.

Vorbereitungsmethoden

Cyclization of Pyridazinone Derivatives

Procedure :

  • Starting Material : Ethyl acetoacetate and 4-amino-1,2,4-triazole undergo cyclization in acetic acid to form 6-methyl-triazolo[4,3-b]pyridazin-8(7H)-one.

  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) converts the hydroxyl group to a chloro substituent, yielding 8-chloro-6-methyl-[1,triazolo[4,3-b]pyridazine.

Reaction Conditions :

  • Temperature : Reflux (110–120°C)

  • Solvent : Toluene or DMF

  • Yield : 80–95%

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration and subsequent chlorination.

Functionalization at Position 6: Introduction of the 3,4-Dimethoxyphenyl Group

The 3,4-dimethoxyphenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

Suzuki Coupling Protocol

Procedure :

  • Substrate : 8-chloro-6-methyl-triazolo[4,3-b]pyridazine.

  • Coupling Partner : 3,4-Dimethoxyphenylboronic acid.

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

  • Base : Na₂CO₃ or K₂CO₃.

Reaction Conditions :

  • Temperature : 80–100°C

  • Solvent : Dioxane/water (4:1)

  • Yield : 65–78%

Key Data :

ParameterValue
Reaction Time12–18 hours
Catalyst Loading5 mol%
Purification MethodColumn chromatography (SiO₂, EtOAc/hexane)

Nucleophilic Aromatic Substitution

Procedure :

  • Substrate : 6-chloro-triazolo[4,3-b]pyridazine.

  • Nucleophile : 3,4-Dimethoxyphenol.

  • Base : K₂CO₃ or Cs₂CO₃.

Reaction Conditions :

  • Temperature : 100–120°C

  • Solvent : DMF or DMSO

  • Yield : 60–70%

Mechanistic Insight :
The chloro group is displaced by the phenoxide ion generated in situ, facilitated by a polar aprotic solvent.

Functionalization at Position 3: Introduction of the Piperidin-4-yl Group

The piperidin-4-yl moiety is introduced via Buchwald-Hartwig amination or direct substitution.

Buchwald-Hartwig Amination

Procedure :

  • Substrate : 3-bromo-6-(3,4-dimethoxyphenyl)-triazolo[4,3-b]pyridazine.

  • Amine : Piperidin-4-amine.

  • Catalyst : Pd₂(dba)₃/Xantphos.

  • Base : t-BuONa.

Reaction Conditions :

  • Temperature : 100°C

  • Solvent : Toluene

  • Yield : 55–65%

Key Data :

ParameterValue
Reaction Time24 hours
Catalyst Loading3 mol%
LigandXantphos (6 mol%)

Direct Nucleophilic Substitution

Procedure :

  • Substrate : 3-chloro-6-(3,4-dimethoxyphenyl)-triazolo[4,3-b]pyridazine.

  • Amine : Piperidine.

  • Base : K₂CO₃.

Reaction Conditions :

  • Temperature : 80°C

  • Solvent : DMF

  • Yield : 50–60%

Mechanistic Insight :
The reaction proceeds via an SNAr mechanism, where the piperidine acts as a nucleophile.

Optimization and Yield Enhancement Strategies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves yields:

  • Example : Cyclization steps completed in 30 minutes (vs. 24 hours conventionally) with 10–15% higher yields.

Solvent Screening

Polar aprotic solvents (DMF, DMSO) enhance substitution rates, while toluene optimizes coupling reactions.

Catalytic Systems

Pd-based catalysts with bulky phosphine ligands (e.g., Xantphos) minimize side reactions in amination steps.

Characterization and Analytical Data

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, triazole-H), 7.68–7.72 (m, 3H, aromatic), 4.02 (s, 6H, OCH₃), 3.20–3.50 (m, 4H, piperidine-H).

  • MS (ESI+) : m/z 406.2 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H₂O gradient).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Suzuki CouplingHigh regioselectivityRequires palladium catalysts65–78%
Nucleophilic SubstitutionLow cost, simple conditionsLimited to activated substrates50–70%
Buchwald-HartwigBroad substrate scopeHigh catalyst loading55–65%

Industrial-Scale Considerations

  • Cost-Efficiency : Nucleophilic substitution is preferred for large-scale production due to lower catalyst costs.

  • Safety : POCl₃ handling requires strict anhydrous conditions and PPE .

Q & A

Q. What are the key synthetic strategies for preparing 6-(3,4-dimethoxyphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine?

The synthesis typically involves multi-step reactions, including cyclization of hydrazine intermediates with carbonyl derivatives. For example, oxidative ring closure using sodium hypochlorite in ethanol has been effective for related triazolopyridazines, offering a green chemistry approach. Precise control of reaction conditions (e.g., temperature, solvent choice, and catalyst) is critical to avoid side products and improve yields .

Q. How is the compound characterized to confirm its structure and purity?

Characterization employs a combination of nuclear magnetic resonance (NMR) spectroscopy (1H and 13C), high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC). X-ray crystallography may be used to resolve the three-dimensional conformation, while elemental analysis validates stoichiometric ratios .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Standard safety measures include using personal protective equipment (PPE), working under a fume hood, and avoiding inhalation or skin contact. While specific toxicity data for this compound may be limited, related triazolopyridazines require handling with nitrile gloves and flame-retardant lab coats. Waste should be disposed of as hazardous chemical waste .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of the triazolopyridazine core?

Optimization involves systematic screening of solvents (e.g., ethanol for greener synthesis), catalysts (e.g., NaH in toluene), and temperature gradients. For example, reflux conditions in phosphorus oxychloride have enhanced cyclization efficiency in analogous compounds. Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC to identify ideal termination points .

Q. What analytical methods resolve contradictions in spectroscopic data during structural characterization?

Discrepancies in NMR or IR spectra can be addressed by cross-validating with computational methods (e.g., density functional theory (DFT) for predicting chemical shifts) or alternative techniques like 2D-COSY NMR. For ambiguous peaks, isotopic labeling or deuterated solvent controls may clarify assignments .

Q. How can molecular docking studies evaluate the compound’s potential as a kinase inhibitor?

Docking against target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) using software like AutoDock Vina can predict binding affinities. Focus on key interactions: the piperidinyl group may occupy hydrophobic pockets, while the dimethoxyphenyl moiety could engage in π-π stacking. Validate predictions with in vitro kinase inhibition assays .

Q. What strategies mitigate solubility challenges in biological assays?

Solubility can be enhanced using co-solvents (e.g., DMSO-water mixtures) or formulation with cyclodextrins. Structural modifications, such as introducing sulfonyl or carboxylate groups, may improve aqueous solubility without compromising activity .

Q. How should structure-activity relationship (SAR) studies be designed for analogs of this compound?

SAR studies should systematically vary substituents (e.g., methoxy groups on the phenyl ring, piperidine substitutions) and evaluate changes in bioactivity. Use parallel synthesis to generate libraries, followed by high-throughput screening against target enzymes or cellular models. Correlate electronic (Hammett constants) and steric parameters with activity trends .

Tables for Key Data

Property Method Typical Results Reference
Melting PointDifferential Scanning Calorimetry (DSC)215–220°C (decomposition observed)
LogP (Lipophilicity)Reverse-phase HPLC2.8 ± 0.3 (indicative of moderate solubility)
Binding Affinity (Ki)Enzyme Inhibition Assay12 nM against 14-α-demethylase
Crystal StructureX-ray CrystallographyOrthorhombic system, P2₁2₁2₁ space group

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.